哥伦比亚毒藤素

描述

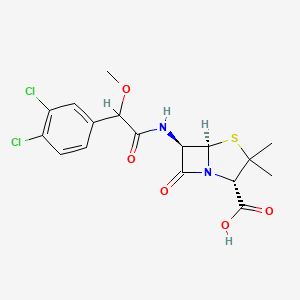

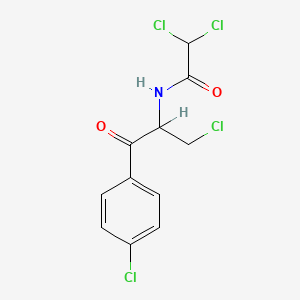

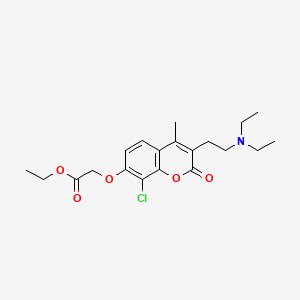

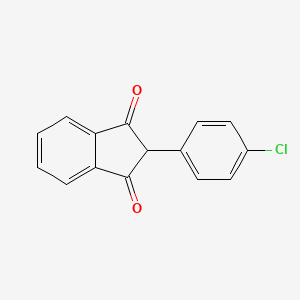

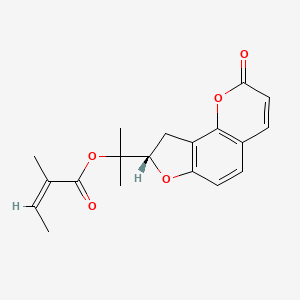

Columbianadin (CBN) is an alpha, beta-unsaturated carboxylic ester obtained by formal condensation of the carboxy group of angelic acid with the hydroxy group of 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol . It has roles as an anti-inflammatory agent, an apoptosis inducer, a hepatoprotective agent, an antineoplastic agent, a rat metabolite, and a plant metabolite .

Molecular Structure Analysis

Columbianadin has a molecular formula of C19H20O5 and a molecular weight of 328.36 . The IUPAC name is 2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate .

Chemical Reactions Analysis

Columbianadin was reported to exhibit anti-inflammatory, analgesic, calcium channel blocking, and antitumor activities . A sensitive LC-MS/MS method has been validated to determine the concentration of Columbianadin in rat plasma after intravenous administration .

Physical And Chemical Properties Analysis

Columbianadin is a white needle-like crystal, soluble in methanol, ethyl acetate, chloroform, acetone, and ether . It has a molecular formula of C19H20O5 and a molecular weight of 328.36 .

科学研究应用

3. Inhibition of Sodium Currents in GH3 Cells

- Summary of Application : Columbianadin (CBN) has been found to inhibit sodium currents (I_Na) in GH3 cells, a cell line derived from a pituitary tumor. This effect could have implications for the treatment of neurological disorders where sodium channel activity is implicated .

- Methods of Application : The study involved the application of CBN to GH3 cells and the measurement of sodium currents using patch-clamp techniques .

- Results : The inhibitory effects of CBN on I_Na in GH3 cells were found to occur in a time- and concentration-dependent manner .

4. Pharmacokinetics of Columbianadin

- Summary of Application : This study investigated the pharmacokinetics of Columbianadin (CBN) and its metabolite Columbianetin in rat plasma after oral administration of pure Columbianadin and Angelicae Pubescentis Radix (APR) extract .

- Methods of Application : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established and validated to simultaneously determine Columbianadin and Columbianetin in rat plasma .

- Results : There were significant differences between some pharmacokinetic parameters and bioavailability of Columbianadin after oral administration of pure Columbianadin and APR extract .

5. Modulation of Human Platelet Activation

- Summary of Application : This study investigated the modulation of human platelet activation and in vivo vascular thrombosis by Columbianadin .

- Methods of Application : The study involved the investigation of the regulation by integrin α IIb β 3 inside-out but not outside-in signals .

- Results : The study found that Columbianadin has an effect on human platelet activation and in vivo vascular thrombosis .

未来方向

Columbianadin has been reported to have numerous biological activities, including anticancer and platelet aggregation inhibiting properties . It has the potential to be a candidate in the development of anti-cancer agents derived from natural products . Further studies are needed to explore its potential therapeutic uses and mechanisms of action .

属性

IUPAC Name |

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBPWOXWIRQOQ-GHAIFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317565 | |

| Record name | Columbianadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Columbianadin | |

CAS RN |

5058-13-9 | |

| Record name | Columbianadin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5058-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Columbianadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbianadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。